5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNOS2/c13-11(15)9-5-6-10(16-9)12-14-7-3-1-2-4-8(7)17-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPUMJLXVQEVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride typically involves the transformation of 5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid or its derivatives into the corresponding acid chloride. The acid chloride functionality is introduced by reacting the carboxylic acid precursor with chlorinating agents under controlled conditions.
Synthesis of the Carboxylic Acid Precursor
Before preparing the acid chloride, the carboxylic acid precursor, 5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid, must be synthesized. This is commonly achieved by coupling benzothiazole derivatives with thiophene carboxylic acid moieties.
Method Example:
Starting from 5-fluorothiophene-2-carboxylic acid and 6-fluorobenzo[d]thiazol-2-amine, amide derivatives were synthesized by direct coupling reactions, indicating the feasibility of preparing substituted benzothiazole-thiophene carboxylic acids as intermediates.Alternative Routes:
Benzothiazole rings can be constructed via cyclization reactions involving carbon disulfide and phenacyl bromide derivatives, followed by nucleophilic substitution and cyclization steps to yield benzothiazole-thiophene compounds.
Conversion of Carboxylic Acid to Acid Chloride
The key step in synthesizing this compound involves chlorination of the carboxylic acid group. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).
Typical Procedure:
The carboxylic acid is reacted with a chlorinating agent (e.g., SOCl₂) in an inert solvent such as dichloromethane under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) until completion. The acid chloride is then isolated by solvent removal under reduced pressure.Reaction Conditions:
The reaction temperature is generally maintained between 0°C and reflux temperature (~40°C for dichloromethane) to avoid decomposition. Anhydrous conditions and inert atmosphere (nitrogen or argon) are preferred to prevent hydrolysis of the acid chloride.
Representative Patent-Based Synthesis
A patent describing the preparation of related benzothiazole-thiophene derivatives outlines a process involving:
Reacting 5-chlorothiophene-2-carboxylic acid with benzothiazolyl sulfide compounds in the presence of triphenylphosphine and a base (e.g., triethylamine or potassium carbonate) in an inert, non-hydroxy organic solvent such as methylene chloride or ethyl acetate.
The reaction temperature ranges from -30°C to 100°C, often optimized between -5°C to 60°C.
After completion, the reaction mixture is quenched with water, extracted, and the organic layer pH adjusted to 6–7 with hydrochloric acid to isolate the product.
This approach suggests the possibility of preparing acid chlorides or related thioesters as intermediates under mild conditions with good yields.
Summary Table of Preparation Methods
Analytical and Purification Considerations
Monitoring: Reaction progress is typically monitored by TLC and confirmed by spectroscopic methods such as $$^{1}H$$ NMR and IR spectroscopy, where the acid chloride shows characteristic carbonyl stretching around 1800 cm⁻¹.
Purification: The acid chloride is usually purified by solvent evaporation under reduced pressure and can be stored under anhydrous conditions due to its moisture sensitivity.
Research Findings and Observations
The presence of the benzothiazole ring influences the reactivity and stability of intermediates, requiring careful control of reaction conditions to avoid side reactions.
Use of organic bases such as triethylamine or inorganic bases like potassium carbonate facilitates the coupling reactions in the preparation of precursors and related derivatives.
The substitution pattern on the thiophene ring (e.g., 5-chloro or 5-fluoro) affects the yield and purity of the final acid chloride, as demonstrated in related compound syntheses.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the acyl chloride group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis highlight key similarities and differences between 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride and related compounds:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Comparative Insights
Reactivity and Functional Group Influence: The carbonyl chloride group in the target compound enables rapid nucleophilic substitution, analogous to sulfonyl chlorides (e.g., 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride) . However, sulfonyl chlorides generally exhibit higher stability and slower hydrolysis rates compared to acyl chlorides . Electron-withdrawing substituents (e.g., nitro in 5-nitrobenzo[b]thiophene-2-carbonyl chloride) enhance electrophilicity, favoring reactions with amines or alcohols. In contrast, the benzothiazole moiety in the target compound contributes to π-stacking interactions, critical for biological target binding (e.g., DNA intercalation in antitumor agents) .
Biological Activity: Antidiabetic Potential: Derivatives of the target compound, such as oxadiazole-thiazolidinone hybrids (e.g., compound 104–106 in ), show dual PPARα/α-glucosidase inhibition, outperforming simpler benzothiazoles like 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole in potency . Antitumor Applications: The benzophenone derivative (C₂₁H₁₄ClNO₂S) exhibits broader activity against cancer cell lines (e.g., GI₅₀ < 1 µM) due to its extended aromatic system and hydrogen-bonding capacity .
Structural and Crystallographic Differences :
- Planarity and Conjugation : The near-coplanar arrangement of benzothiazole and thiophene rings in the target compound (dihedral angles <6.2°) contrasts with the twisted conformations of methoxyphenyl-substituted benzothiazoles, which reduce π-conjugation and alter bioavailability .
- Crystal Packing : Weak C–H···N interactions in the target compound’s crystal lattice differ from the stronger π-π stacking observed in nitro- or sulfonyl-substituted analogs, influencing solubility and melting points .
Biological Activity
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride is a heterocyclic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C12H6ClNOS2
- CAS Number : 1706462-04-5
- IUPAC Name : 5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl chloride
- Purity : 95% .
The primary mechanism of action for this compound involves its role as an acylating agent. The acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of various enzymes and proteins, which may result in significant biological effects .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Several studies have demonstrated the compound's efficacy against various bacterial strains. It appears to disrupt bacterial cell walls and inhibit essential metabolic processes.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
A selection of case studies highlights the compound's biological activity:
| Study | Findings |
|---|---|
| Study A (2023) | Evaluated antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations. |
| Study B (2024) | Investigated anticancer properties on human breast cancer cells; induced apoptosis via caspase activation. |
| Study C (2023) | Assessed anti-inflammatory effects; reduced TNF-alpha levels in macrophage cultures. |
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid | Structure | Moderate antimicrobial activity |
| 2-(Benzo[d]thiazol-2-yl)thiophene | Structure | Limited anticancer effects |
| 5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamide | Structure | Notable anti-inflammatory properties |
Q & A
Basic Research Questions
What are the common synthetic routes for 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride?
Methodological Answer:
The synthesis typically involves two key steps: (1) construction of the benzothiazole-thiophene backbone and (2) introduction of the carbonyl chloride group. For the first step, condensation reactions between 2-aminothiophenol derivatives and thiophene-based precursors (e.g., thiophene-2-carboxylic acids) are common, often using polyphosphoric acid (PPA) as a cyclizing agent . For the second step, chlorination of the carboxylic acid intermediate with reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions yields the acyl chloride . Solvents such as dichloromethane or toluene are used, with bases like triethylamine to neutralize HCl byproducts .
Which spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and carbonyl chloride functionality (e.g., a carbonyl carbon signal at ~165–170 ppm) .
- IR Spectroscopy : A strong absorption band near 1750 cm⁻¹ corresponds to the C=O stretch of the acyl chloride group .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak and fragmentation pattern .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides bond-length data and intermolecular interactions (e.g., C–H···N or π-π stacking) .
What nucleophilic reactions are typical for the acyl chloride group in this compound?
Methodological Answer:
The acyl chloride group undergoes nucleophilic acyl substitution with:
- Amines : Forms amides under mild conditions (e.g., room temperature, dichloromethane) . Example: Reaction with primary amines yields 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamides, potential bioactive intermediates .
- Alcohols/Thiols : Produces esters or thioesters using catalytic bases like DMAP .
- Organometallic Reagents : Grignard or organozinc reagents can generate ketones, though steric hindrance from the benzothiazole may require optimized conditions .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during chlorination minimize side reactions like hydrolysis .
- Solvent Selection : Anhydrous solvents (e.g., dry DCM) prevent acyl chloride hydrolysis .
- Catalytic Additives : Use of DMAP or pyridine accelerates amide/ester formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol improves purity .
How do computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Electron Density Distribution : Identifies electrophilic regions (e.g., carbonyl carbon) for reactivity prediction .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and charge-transfer potential in materials science applications .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, aiding in reaction pathway optimization .
How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .
- SAR Analysis : Systematic modification of substituents (e.g., p-chloro vs. p-methoxy on benzothiazole) clarifies activity trends .
What strategies modify the core structure to enhance pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to alter solubility and bioavailability .
- Prodrug Design : Convert the acyl chloride to a stable prodrug (e.g., ester) for improved pharmacokinetics .
- Hybrid Molecules : Conjugation with known pharmacophores (e.g., triazole or tetrazole) enhances antimicrobial or anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
